(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the aromatic pyridine and oxadiazole rings. The piperidine ring could exist in a chair conformation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing oxadiazole rings are known to participate in nucleophilic substitution reactions . The pyridine ring can act as a base and participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, the presence of the polar oxadiazole and pyridine rings could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
Compounds incorporating structures similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone have shown promise in anticancer and antimicrobial activities. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, showing high potency against cancer cell lines and pathogenic strains in in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Interaction with CB1 Cannabinoid Receptor
The molecule's interaction with the CB1 cannabinoid receptor was studied by Shim et al. (2002). They reported that certain structural analogues demonstrate potential binding interactions with the CB1 receptor, contributing insights into antagonist activity in cannabinoid systems (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Structural Analysis
Studies focusing on the synthesis and structural analysis of compounds structurally related to our molecule of interest have been conducted. For example, Lakshminarayana et al. (2009) performed spectroscopic and X-ray diffraction studies on a similar compound, contributing to the understanding of its molecular structure (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Antiprotozoal and Antitumor Activities
Swanson et al. (2009) reported on compounds with a heterocyclic core showing high affinity and selective antagonistic activity, relevant to antiprotozoal and antitumor applications (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).
Metabotropic Glutamate Receptor Modulation
Liu et al. (2008) studied ADX47273, a compound sharing structural features with our molecule, revealing its potential as a metabotropic glutamate receptor 5-selective positive allosteric modulator with antipsychotic-like and procognitive activities (Liu, Grauer, Kelley, Navarra, Graf, Zhang, Atkinson, Popiolek, Wantuch, Khawaja, Smith, Olsen, Kouranova, Lai, Pruthi, Pulicicchio, Day, Gilbert, Pausch, Brandon, Beyer, Comery, Logue, Rosenzweig-Lipson, & Marquis, 2008).
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-5-13(9-22-14)17(26)25-7-1-2-11(10-25)8-15-23-16(24-27-15)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDMDLMVCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.